3-Amino-isonicotinic acid ethyl ester hydrochloride

Übersicht

Beschreibung

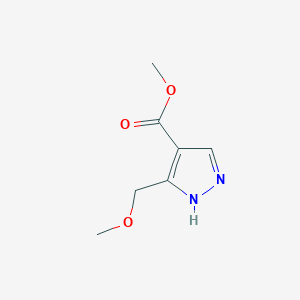

3-Amino-isonicotinic acid ethyl ester hydrochloride is a chemical compound with the CAS Number: 306936-11-8 . Its molecular weight is 202.64 . The IUPAC name for this compound is ethyl 3-aminoisonicotinate hydrochloride .

Synthesis Analysis

The synthesis of esters like this compound typically involves a nucleophilic substitution mechanism . The carboxylic acid reacts with a primary alkyl halide or an alcohol in the presence of a mineral acid catalyst to form the ester .Molecular Structure Analysis

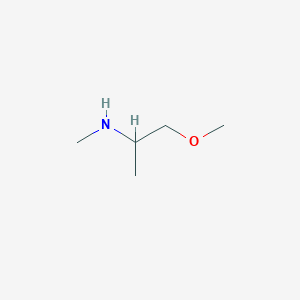

The molecular structure of this compound can be represented by the SMILES stringNC1=C(C=CN=C1)C(OCC)=O . The InChI representation is 1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 . Chemical Reactions Analysis

Esters undergo various reactions, including hydrolysis, in which an ester is converted into a carboxylic acid and an alcohol . This reaction can occur in both acidic and basic conditions .Physical and Chemical Properties Analysis

This compound is a light brown solid . It has a boiling point of 304ºC at 760 mmHg and a melting point of 170-175ºC .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

This compound is pivotal in synthesizing diverse chemical structures, including those with potential pharmaceutical applications. For instance, it has been used in reactions to yield quaternary salts that are precursors to pharmacologically relevant molecules. Specifically, "Isonicotinic acid ethyl ester" reacts with substituted phenacyl bromides to produce these quaternary salts, which upon reduction yield ethyl 1-(2-aryl-2-hydroxyethyl)-1,2,3,6-tetrahydropyridine-4-carboxylates. These intermediates are crucial for synthesizing compounds like isoguvacine, indicating their significance in developing neuroactive substances (Abramyants et al., 2018).

Catalytic Applications and Material Science

The compound demonstrates its utility in material science, particularly in forming coordination polymers with intriguing properties. Direct reactions between copper iodide and isonicotinic acid or its esters yield coordination polymers that exhibit significant electrical conductivity and luminescence. These polymers' physical properties, such as semiconductor behavior and strong yellow emission, are influenced by their supramolecular architecture, making them interesting for electronic and photonic applications (Hassanein et al., 2015).

Pharmacological Synthesis

Additionally, the compound's derivatives have been explored for their pharmaceutical potential. For example, amino acid ester derivatives containing 5-fluorouracil were synthesized using a coupling agent, indicating the compound's role in creating antitumor agents. This process underscores the importance of such ester hydrochlorides in developing compounds with significant biological activities (Xiong et al., 2009).

Corrosion Inhibition

In the field of corrosion science, derivatives of "3-Amino-isonicotinic acid ethyl ester hydrochloride" have been utilized to synthesize polymeric inhibitors that demonstrate high efficiency in preventing mild steel corrosion in acidic environments. These inhibitors showcase the compound's versatility and its derivatives' potential in industrial applications, such as in coatings and protective layers for metals (Mazumder et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 3-aminopyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-3-4-10-5-7(6)9;/h3-5H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFWRLDVOAYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)

phosphorane](/img/structure/B3370101.png)